molecular formula C22H22N2O5S B11394634 7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11394634
M. Wt: 426.5 g/mol
InChI Key: YWYSPZSDAOTZKM-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a piperidinylsulfonyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced via a nucleophilic substitution reaction using piperidine and a sulfonyl chloride derivative.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of specific receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3(4H)-quinazolinyl derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides: These compounds contain the piperidinylsulfonyl group and have shown various biological activities.

Uniqueness

7-methyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

7-methyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-5-10-18-19(25)14-21(29-20(18)13-15)22(26)23-16-6-8-17(9-7-16)30(27,28)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,26)

InChI Key

YWYSPZSDAOTZKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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